A 839977

Vue d'ensemble

Description

A 839977 est un composé organique synthétique connu pour son activité antagoniste sélective contre le récepteur P2X7. Ce récepteur est un type de récepteur purinergique qui joue un rôle crucial dans divers processus physiologiques et pathologiques, notamment l’inflammation et la douleur. This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la douleur inflammatoire et neuropathique .

Applications De Recherche Scientifique

A 839977 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the P2X7 receptor and its role in various chemical processes.

Biology: this compound is employed in biological studies to investigate the function of the P2X7 receptor in cellular signaling and its involvement in inflammatory responses.

Medicine: The compound has potential therapeutic applications in the treatment of inflammatory and neuropathic pain. .

Industry: While primarily used in research, this compound’s role in understanding the P2X7 receptor can contribute to the development of new drugs targeting this receptor

Mécanisme D'action

A 839977 exerce ses effets en bloquant sélectivement le récepteur P2X7. Ce récepteur est un canal ionique ligand-dépendant qui, lorsqu’il est activé par l’adénosine triphosphate (ATP) extracellulaire, permet l’entrée d’ions calcium dans la cellule. En inhibant ce récepteur, this compound empêche l’entrée de calcium, réduisant ainsi les voies de signalisation en aval impliquées dans l’inflammation et la douleur. L’activité antagoniste du composé est médiée par sa liaison au récepteur, qui bloque le site de liaison de l’ATP et empêche l’activation du récepteur .

Méthodes De Préparation

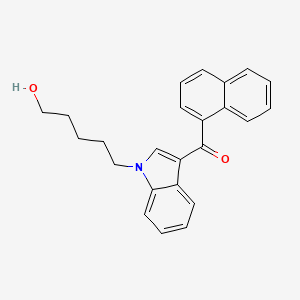

La synthèse de A 839977 implique plusieurs étapes, en commençant par la préparation de la structure principale, 1-(2,3-dichlorophényl)-N-[2-(pyridin-2-yloxy)benzyl]-1H-tétrazol-5-amine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle tétrazole : Ceci est réalisé en faisant réagir la 2,3-dichlorobenzylamine avec l’azoture de sodium et l’orthoformiate de triéthyle.

Réaction de couplage : L’intermédiaire tétrazole obtenu est ensuite couplé au chlorure de 2-(pyridin-2-yloxy)benzyle en conditions basiques pour former le produit final

Analyse Des Réactions Chimiques

A 839977 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : This compound peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques, pour former différents analogues

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme un composé outil pour étudier le récepteur P2X7 et son rôle dans divers processus chimiques.

Biologie : this compound est utilisé dans des études biologiques pour étudier la fonction du récepteur P2X7 dans la signalisation cellulaire et son implication dans les réponses inflammatoires.

Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement de la douleur inflammatoire et neuropathique. .

Industrie : Bien qu’il soit principalement utilisé dans la recherche, le rôle de this compound dans la compréhension du récepteur P2X7 peut contribuer au développement de nouveaux médicaments ciblant ce récepteur

Comparaison Avec Des Composés Similaires

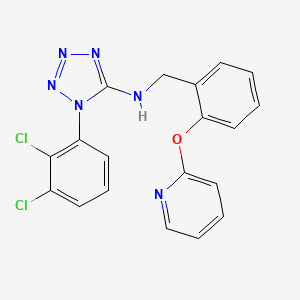

A 839977 est unique par sa haute sélectivité et sa puissance en tant qu’antagoniste du récepteur P2X7. Des composés similaires comprennent :

JNJ-42253432 : Un autre antagoniste du récepteur P2X7 avec des capacités de pénétration du système nerveux central.

Chlorhydrate de GW791343 : Un modulateur allostérique non compétitif du récepteur P2X7.

Acide minodronique : Un antagoniste du récepteur P2X2/3 avec une activité anticancéreuse

Comparé à ces composés, this compound se distingue par sa spécificité de ciblage du récepteur P2X7 et son efficacité à réduire la douleur inflammatoire et neuropathique dans les modèles animaux .

Propriétés

IUPAC Name |

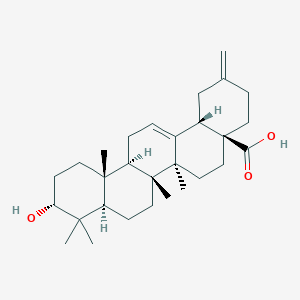

1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVNBKZQJFRFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A839977: Unraveling the Potential of a Selective P2X7 Receptor Antagonist

Q1: What is the mechanism of action of A839977 (1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine)?

A: A839977 acts as a selective antagonist of the P2X7 receptor (P2X7R). [, , , , , , ] It binds to the receptor, preventing its activation by extracellular adenosine triphosphate (ATP). [, , , , , , ] This, in turn, inhibits the downstream signaling cascade initiated by P2X7R activation, which includes the influx of calcium ions (Ca2+), the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6), and the formation of a large pore permeable to larger molecules. [, , , , , , ]

Q2: How does A839977 impact the inflammatory response in neural tissues like the retina?

A: Research suggests that A839977 can mitigate the inflammatory response in the retina, particularly following mechanical strain such as elevated intraocular pressure (IOP). [, , ] By blocking P2X7R, A839977 inhibits the IOP-induced upregulation and release of IL-6 from retinal ganglion cells and optic nerve head astrocytes. [] Additionally, A839977 appears to prevent the pressure-dependent morphological changes in microglia, including process retraction and cell body enlargement, which are associated with their activation and subsequent inflammatory responses. []

Q3: Does A839977 affect the priming of the NLRP3 inflammasome?

A: Studies show that A839977 can inhibit the priming of the NLRP3 inflammasome, a critical component of the innate immune response. [, ] In vitro, A839977 blocked the swelling-induced upregulation of IL-1β mRNA in optic nerve head astrocytes, suggesting a role in preventing the early stages of NLRP3 inflammasome activation. [] Similarly, in vivo studies demonstrated that A839977 blocked the pressure-dependent rise in IL-1β mRNA in the retina. [] This suggests that A839977 may exert its anti-inflammatory effects by interfering with the P2X7R-mediated priming of the NLRP3 inflammasome.

Q4: What is the role of P2X7R in mediating the effects of mechanical strain on cytokine release?

A: Mechanical strain, such as that induced by stretch or swelling, can trigger the release of ATP from cells like astrocytes. [, , ] This ATP can then activate P2X7R on neighboring cells, including neurons and astrocytes, leading to the upregulation and release of cytokines like IL-6. [] A839977, by blocking P2X7R, disrupts this signaling pathway and prevents the mechanosensitive release of IL-6. []

Q5: Does A839977 affect P2X7R-mediated dye uptake in immune cells?

A: While A839977 effectively blocks P2X7R activation in various cell types, research indicates that it does not prevent the P2X7R-mediated uptake of large molecules like YO-PRO1 in mast cells. [] This suggests that A839977 may not completely block all downstream effects of P2X7R activation, particularly those related to pore formation. []

Q6: Does A839977 influence the expression of other ATP-metabolizing enzymes?

A: Interestingly, while A839977 primarily targets P2X7R, research suggests potential indirect effects on the expression of other ATP-metabolizing enzymes. [] In a rat model of CKD-associated arterial calcification, A839977 administration did not alter the observed increase in ENPP-1 mRNA expression in calcified arteries. [] This suggests a complex interplay between P2X7R signaling and the regulation of ATP-metabolizing enzymes in the context of calcification.

Q7: Are there other P2X7R antagonists that have been studied in similar contexts?

A: Yes, besides A839977, other P2X7R antagonists like Brilliant Blue G (BBG) have been utilized in research exploring the role of P2X7R in various pathologies. [, , ] Like A839977, BBG has demonstrated efficacy in inhibiting P2X7R-mediated effects, such as the pressure-dependent rise in IL-6 expression in the retina. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)